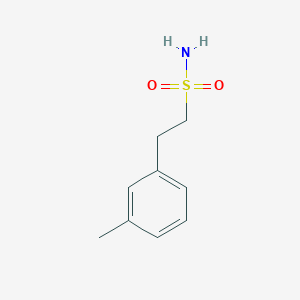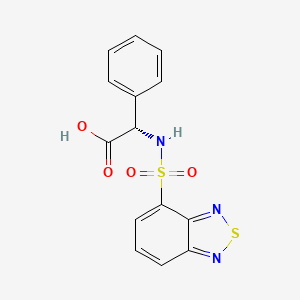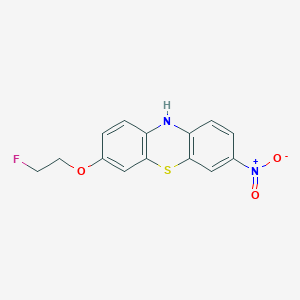![molecular formula C15H10N6O B7595927 3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)
3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide
Vue d'ensemble
Description
3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide, also known as CTB, is a synthetic compound that belongs to the class of tetrazole-containing benzamides. CTB has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Synthesis and Structural Analysis:
- A study described the synthesis of similar compounds, focusing on methods for preparing derivatives like 3-cyano- and 3-tetrazolyl- derivatives of benzoselenophene. This research contributes to the understanding of the molecular structures of similar compounds through X-ray structural analysis (Arsenyan, Paegle, & Belyakov, 2013).
Antimicrobial Applications and Docking Studies:
- Research involving the synthesis and characterization of similar tetrazol-thiophene-2-carboxamides showed these compounds' potential in antimicrobial evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Inhibitors in Biological Systems:
- Another study focused on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, indicating their role as novel xanthine oxidase inhibitors. This has implications in the design of drugs for diseases related to xanthine oxidase activity (Zhang et al., 2019).
Allergic Disease Treatment:
- Research on CR 2039 (Dizolast), a compound structurally similar to 3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide, suggested its potential as a potent inhibitor for allergic mediator release, beneficial in treating asthma and other allergic disorders (Revel, Ferrari, & Makovec, 1992).
Colorimetric Sensing Applications:
- A study demonstrated the use of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives in colorimetric sensing, especially for detecting fluoride anions (Younes et al., 2020).
Corrosion Inhibition:
- Compounds like N -((tetrazol-5-yl)methyl)benzamide have been synthesized and shown to have inhibitory activity against corrosion in acidic media, suggesting potential applications in material protection (Aouine et al., 2011).
Propriétés
IUPAC Name |
3-cyano-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O/c16-9-10-3-1-5-12(7-10)15(22)17-13-6-2-4-11(8-13)14-18-20-21-19-14/h1-8H,(H,17,22)(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBMYIDQVRNGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)



![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)

![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)
![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)

![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)